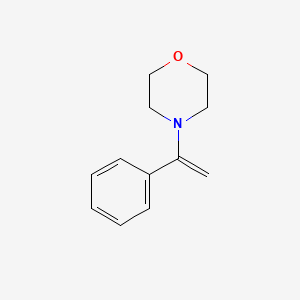

4-(1-Phenylvinyl)morpholine

Description

Significance of Morpholine (B109124) Scaffolds in Molecular Design

The morpholine ring, a saturated six-membered heterocycle containing both an ether and a secondary amine functional group, is a highly valued structural motif in medicinal chemistry. nih.govjchemrev.comresearchgate.netnih.gov Its prevalence in numerous approved drugs and experimental therapeutic agents underscores its importance. nih.gov The morpholine scaffold is considered a "privileged structure" because its incorporation into a molecule can confer advantageous physicochemical, biological, and metabolic properties. nih.govnih.gov

Key attributes of the morpholine moiety include its ability to improve the pharmacokinetic profile of a drug candidate and its capacity to form hydrogen bonds through its oxygen atom. researchgate.netnih.gov The ring is a versatile and readily accessible synthetic building block that can be easily introduced into molecules. nih.gov These characteristics have made morpholine and its derivatives essential components in the design and development of new bioactive compounds targeting a wide range of diseases. jchemrev.comresearchgate.net

Strategic Importance of Vinyl Moieties in Organic Transformations

The vinyl group, one of the simplest unsaturated functionalities, plays a crucial role in a vast array of organic reactions. researchgate.netnih.gov Its carbon-carbon double bond provides a site of high reactivity, making it a valuable handle for constructing more complex molecular architectures. acs.org Transition metal-catalyzed reactions, in particular, have unlocked the full potential of vinyl groups, enabling their efficient and selective introduction onto various organic molecules. researchgate.net

Vinyl moieties can participate in a diverse range of transformations, including cycloadditions, cross-coupling reactions, and polymerizations. researchgate.netnih.gov The ability to functionalize vinyl groups allows for the construction of carbon-carbon and carbon-heteroatom bonds, which is fundamental to the synthesis of fine chemicals, pharmaceuticals, and advanced materials. researchgate.net The strategic placement of a vinyl group within a molecule can therefore dictate its subsequent chemical reactivity and open up pathways to novel compounds. rsc.org

Overview of 4-(1-Phenylvinyl)morpholine as a Core Structure for Academic Investigation

This compound serves as an excellent case study for the convergence of the advantageous properties of both the morpholine scaffold and the vinyl group. This compound is a type of enamine, a class of organic compounds characterized by an amino group attached to a doubly bonded carbon atom. Enamines are highly versatile intermediates in organic synthesis, acting as nucleophiles in a variety of carbon-carbon bond-forming reactions.

The presence of the phenyl group in conjugation with the vinyl moiety and the morpholine ring influences the electronic properties and reactivity of the molecule. Academic research has explored the use of this compound in various synthetic contexts, including its role as a substrate in multicomponent reactions and cycloadditions. nih.govscispace.com These investigations aim to develop new synthetic methodologies and to access novel and complex molecular structures that may have applications in various fields of chemistry.

Chemical Profile of this compound

This compound is a specific chemical entity with a defined set of physical and chemical properties that are crucial for its use in synthetic organic chemistry.

Physicochemical Properties

The fundamental characteristics of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in chemical reactions.

Spectroscopic Data

Spectroscopic data provides the definitive structural identification of a molecule. For this compound, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are key analytical techniques.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) shows characteristic signals for the different types of protons in the molecule. The aromatic protons of the phenyl group typically appear as multiplets in the region of δ 7.28-7.48 ppm. The two vinyl protons appear as distinct singlets at δ 4.19 and 4.33 ppm. The protons of the morpholine ring appear as multiplets, with those adjacent to the oxygen atom at δ 3.76-3.78 ppm and those adjacent to the nitrogen atom at δ 2.82-2.84 ppm. rsc.org

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon framework. Key signals include those for the vinyl carbons, with the quaternary carbon at approximately δ 157.0 ppm and the terminal CH₂ carbon at around δ 91.0 ppm. The aromatic carbons of the phenyl ring show signals between δ 127.7 and 139.0 ppm. The carbons of the morpholine ring appear at approximately δ 66.8 ppm (adjacent to oxygen) and δ 49.7 ppm (adjacent to nitrogen). rsc.org

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of specific functional groups. For a derivative of this compound, 4-[S-Phenyl-N′-(1-phenylvinyl)sulfonimidoyl]morpholine, characteristic absorption bands are observed at 3061, 2966, 2915, and 2855 cm⁻¹ (C-H stretching), and a prominent band at 1681 cm⁻¹ corresponding to the C=C stretching of the vinyl group. rsc.org

Synthesis and Reactivity of this compound

The preparation and subsequent chemical transformations of this compound are central to its utility as a synthetic building block.

General Synthetic Routes

This compound is typically synthesized through the condensation reaction of a ketone with a secondary amine, in this case, acetophenone (B1666503) and morpholine. This reaction is a classic method for the formation of enamines and is often carried out with the removal of water to drive the reaction to completion. One documented procedure involves the reaction of acetophenone and morpholine in the presence of titanium tetrachloride (TiCl₄) as a dehydrating agent. cas.cn

Participation in Chemical Transformations

As an enamine, this compound exhibits characteristic reactivity, primarily as a carbon nucleophile.

This compound has been investigated as a reactant in cycloaddition reactions. scispace.com These reactions are powerful tools for the construction of cyclic compounds. For example, it can participate in [4+2] cycloadditions, where it acts as the two-electron component. scispace.com The ability of fulvenes to undergo various cycloadditions highlights the diverse ways in which unsaturated systems like the one present in this compound can be utilized to form complex polycyclic scaffolds. beilstein-journals.org

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product. This compound has been successfully employed as a substrate in an enantioselective four-component reaction involving an alcohol, an α-diazoester, and an aldehyde. nih.gov In this reaction, the enamine acts as a key nucleophilic intermediate, leading to the formation of highly functionalized products with good yields and stereoselectivity. nih.gov

The reactivity of this compound extends to other types of transformations. It has been used as a model substrate in the development of new synthetic methods, such as the synthesis of sulfonyl amidines from sulfonyl azides under transition-metal-free conditions. sorbonne-universite.fr Additionally, it has been utilized in palladium-catalyzed C-N coupling reactions with vinyl bromides to synthesize N'-vinylsulfonimidamides. rsc.orgrsc.org These examples demonstrate the versatility of this compound as a reactive intermediate in a range of organic transformations.

Table of Compounds

Structure

3D Structure

Properties

IUPAC Name |

4-(1-phenylethenyl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-11(12-5-3-2-4-6-12)13-7-9-14-10-8-13/h2-6H,1,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRLPQHUSIRTYBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C1=CC=CC=C1)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70454238 | |

| Record name | 4-(1-phenylvinyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7196-01-2 | |

| Record name | 4-(1-phenylvinyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-Phenylvinyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 1 Phenylvinyl Morpholine and Analogous Structures

Carbon-Nitrogen (C-N) Bond Formation Strategies

The direct formation of a C-N bond between a pre-existing morpholine (B109124) ring and a vinyl group represents a key strategy for synthesizing vinylic morpholines.

C-N Coupling Reactions in the Synthesis of Vinylic Morpholines

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds. rsc.orgorganic-chemistry.org This methodology can be applied to the synthesis of 4-(1-phenylvinyl)morpholine by coupling morpholine with a suitable vinyl partner, like 1-bromo-1-phenylethene. The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. rsc.orgacs.org The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphines often providing the best results. acs.org For instance, the coupling of aryl halides with morpholine has been extensively studied, demonstrating the versatility of this approach. acs.orgresearchgate.net

Researchers have explored various palladium precursors and ligands to optimize these coupling reactions. acs.org For example, a study comparing different palladium precursors for the Buchwald-Hartwig amination of 4-bromoanisole (B123540) with morpholine found that certain precursors exhibited faster initial rates and comparable conversions. acs.org In a related transformation, vinyl bromides have been shown to react with pyrrolidine (B122466) in a palladium-catalyzed C-N coupling to generate enamines in situ. organic-chemistry.org This principle can be extended to the synthesis of this compound. The general mechanism involves the oxidative addition of the vinyl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation, and reductive elimination to furnish the desired vinylic morpholine and regenerate the catalyst. rsc.org

Table 1: Representative Conditions for Buchwald-Hartwig Amination

| Vinyl Halide/Triflate | Amine | Catalyst/Precursor | Ligand | Base | Solvent | Yield |

|---|---|---|---|---|---|---|

| 1-Bromo-1-phenylethene | Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | Good to Excellent |

| 1-Chloro-1-phenylethene | Morpholine | Pd(OAc)₂ | P(t-Bu)₃ | K₃PO₄ | Dioxane | Moderate to Good |

This table represents typical conditions and yields may vary based on specific substrate and reaction optimization.

Palladium-Catalyzed Cyclizations of Allenyl Amines

An alternative approach involves the palladium-catalyzed cyclization of functionalized allenyl amines. researchgate.net In this strategy, a substrate containing both an allenyl group and an amino alcohol moiety is used. The palladium catalyst facilitates an intramolecular cyclization to form the morpholine ring. For example, an allenyl amine can react with an aryl or vinyl halide in the presence of a palladium(0) catalyst. researchgate.net This process can lead to the formation of substituted morpholines under mild conditions. researchgate.net

The reaction of an allenyl amine with diphenyliodonium (B167342) tetrafluoroborate (B81430) in the presence of Pd(PPh₃)₄ and K₂CO₃ has been shown to yield substituted morpholines. researchgate.net The mechanism likely involves the formation of a π-allylpalladium intermediate, which then undergoes nucleophilic attack by the tethered hydroxyl or amino group to effect cyclization. mdpi.com This method provides a pathway to complex morpholine structures that might be difficult to access through other means. The versatility of this approach is demonstrated by the successful cyclization of various allenyl alcohols and amines to produce heterocyclic acetals and morpholine derivatives. researchgate.net

Cyclization Approaches for Morpholine Ring Formation

These methods focus on constructing the morpholine ring itself from acyclic precursors.

Reaction of 1,2-Amino Alcohols or Diamines with α-Phenylvinylsulfonium Salts

A concise method for the synthesis of stereodefined C-substituted morpholines involves the reaction of 1,2-amino alcohols with α-phenylvinylsulfonium salts. nih.govorganic-chemistry.org This reaction proceeds via a [4+2] annulation process. researchgate.net The choice of base and solvent is critical for achieving high levels of regio- and diastereoselectivity. researchgate.net For instance, using cesium carbonate as the base in dichloromethane (B109758) at room temperature has proven effective. researchgate.net

This strategy has been used to synthesize a variety of C-substituted morpholines and piperazines in good to excellent yields. nih.govresearchgate.net The reaction is notable for its operational simplicity, as it can be performed open to air and does not require anhydrous solvents. researchgate.net The nature of the protecting group on the 1,2-amino alcohol can influence the reaction's outcome, with tosyl and sulfinamide groups favoring morpholine formation. researchgate.netbris.ac.uk

Intramolecular Hydroalkoxylation/Hydrothioalkoxylation of Nitrogen-Tethered Alkenes Leading to Morpholines

The intramolecular hydroalkoxylation of nitrogen-tethered alkenes is another effective strategy for constructing the morpholine ring. organic-chemistry.org This reaction involves the cyclization of an unsaturated amino alcohol, typically catalyzed by a Lewis acid or a transition metal complex. Boron trifluoride etherate has been shown to mediate the intramolecular hydroalkoxylation of nitrogen-tethered alkenes to provide morpholines in good yields. organic-chemistry.org

Lanthanide triflates have also emerged as effective and recyclable catalysts for the intramolecular hydroalkoxylation of hydroxyalkenes. nih.gov These reactions proceed with high regioselectivity, following Markovnikov's rule. nih.gov Mechanistic studies suggest a highly organized transition state, with the reaction rate being influenced by steric factors. nih.gov This method has been successfully applied to the synthesis of various oxygen-containing heterocycles, including furans, pyrans, and morpholines. organic-chemistry.orgnih.gov Furthermore, a novel intramolecular hydroalkoxylation of an alkene has been identified in the biosynthetic pathway of furaquinocin, a natural product, highlighting the significance of this type of cyclization in nature. rsc.org

Cyclization Reactions Involving Amino Alcohols and Chloroacetyl Chloride

A classical and widely used method for synthesizing morpholin-3-ones, which are structural analogs and potential precursors to morpholines, involves the reaction of an amino alcohol with chloroacetyl chloride. nih.govchemrxiv.org This two-step process begins with the N-acylation of the amino alcohol with chloroacetyl chloride to form an N-(2-hydroxyethyl) chloroacetamide intermediate. nih.govsemanticscholar.org

The subsequent step is an intramolecular Williamson ether synthesis, where the intermediate is treated with a base, such as potassium carbonate or sodium hydride, to induce cyclization and form the morpholin-3-one (B89469) ring. nih.govsemanticscholar.orgepo.org This method has been applied to the large-scale synthesis of various 4-aryl-morpholin-3-ones, which are key intermediates for pharmacologically active compounds. semanticscholar.orggoogle.com The resulting morpholinone can then be reduced using reagents like lithium aluminum hydride to yield the corresponding morpholine. nih.gov

Table 2: Comparison of Morpholine Ring Formation Strategies

| Method | Key Reagents | Catalyst/Mediator | Key Features |

|---|---|---|---|

| Reaction with α-Phenylvinylsulfonium Salts | 1,2-Amino alcohol, α-Phenylvinylsulfonium salt | Base (e.g., Cs₂CO₃) | High stereoselectivity, mild conditions. researchgate.net |

| Intramolecular Hydroalkoxylation | Nitrogen-tethered alkene | BF₃·OEt₂, Lanthanide triflates | Forms C-O bond intramolecularly, good yields. organic-chemistry.orgnih.gov |

Multicomponent Reaction (MCR) Pathways

A notable advancement in multicomponent reactions involves a highly diastereoselective and enantioselective four-component reaction that assembles alcohols, diazoesters, enamines, and aldehydes. This process operates by coupling two key intermediates generated in situ: an iminium ion and an enol. Research has identified this compound as a suitable enamine substrate for this complex transformation. researchgate.net

The reaction demonstrates a broad substrate scope and high functional group tolerance, proceeding under mild conditions to produce the desired four-component coupling products with high efficiency. researchgate.net The protocol is effective for a wide range of components. For instance, various benzyl (B1604629) alcohols, including those with different functional groups and heteroaromatic alcohols, are well-tolerated. Similarly, a variety of α-aryl-α-diazoesters with diverse electronic and steric properties undergo the reaction with high enantioselectivity. researchgate.net

When this compound is used as the enamine component, it reacts efficiently with various alcohols, α-diazoesters, and aldehydes, yielding the corresponding complex products in good yields and with excellent diastereo- and enantioselectivities. researchgate.net This demonstrates the utility of this compound as a building block in constructing stereochemically rich molecules through MCRs. researchgate.net

Table 1: Substrate Scope in Enamine-Mediated Asymmetric Four-Component Reaction researchgate.net Note: This table represents a general scope of the reaction type where this compound is a viable substrate. Specific yield and selectivity data for combinations involving this compound are part of a broader dataset.

| Component Type | Exemplary Substrates | Typical Outcome |

|---|---|---|

| Alcohols | Benzyl alcohols (with various functional groups), Heteroaromatic alcohols (furanyl, benzothienyl), Cinnamyl alcohol, Allyl alcohol | High efficiency and selectivity |

| α-Diazoesters | α-Aryl-α-diazoesters (ortho-, meta-, para-substituted), α-Alkyl-α-diazoesters | Good to excellent yields and enantioselectivity |

| Enamines | This compound, Other substituted enamines | Good yields, excellent diastereo- and enantioselectivity |

| Aldehydes | Substituted (hetero)aromatic ynals | Good yields and high diastereo- and enantioselectivity |

Analogous structures featuring the (1-phenylvinyl)imino group can be synthesized through an environmentally friendly, one-pot pseudo-five-component reaction. This method utilizes Montmorillonite K10 clay as a heterogeneous catalyst to produce distinctly substituted 2H-pyran analogues. The resulting compounds incorporate a 2-((1-phenylvinyl)imino) moiety, showcasing a synthetic route that shares structural similarities with derivatives of this compound. researchgate.net

This reaction is classified as a "pseudo" five-component reaction because one of the components, a primary amine, acts as a reagent but its fragments are not incorporated into the final product structure. mdpi.com The process is notable for its operational simplicity and the use of an inexpensive and reusable catalyst under solvent-free conditions. researchgate.net The methodology provides a facile and green route to novel, highly substituted 2H-pyran derivatives containing the characteristic imino functionality. researchgate.net

Photocatalytic Synthesis Routes

A scalable and efficient method for synthesizing substituted morpholines involves the photocatalytic coupling of aldehydes with Silicon Amine Protocol (SLAP) reagents. nih.govorganic-chemistry.org This process is particularly effective under continuous flow conditions, which facilitates scalability and reduces reaction times. ethz.chorganic-chemistry.org A key to the success of this route is the combination of an inexpensive organic photoredox catalyst, such as 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (TPP), with a Lewis acid additive. nih.govethz.ch

Table 2: Examples of Substituted Morpholines via Photocatalytic SLAP Reagent Coupling ethz.ch Note: The table shows representative products and conditions for the synthesis of substituted morpholines.

| Aldehyde | SLAP Reagent | Product | Yield |

|---|---|---|---|

| 3-Bromobenzaldehyde | SLAP M | 3-(3-Bromophenyl)morpholine hydrochloride | 81% (on 30.0 mmol scale) |

| 4-Cyanobenzaldehyde | SLAP M | 3-(4-Cyanophenyl)morpholine | 88% |

| 2-Naphthaldehyde | SLAP M | 3-(Naphthalen-2-yl)morpholine | 91% |

Tandem Reaction Sequences

An efficient and highly enantioselective route to 3-substituted morpholines has been developed using a one-pot, tandem reaction sequence. acs.orgacs.orgorganic-chemistry.org This process combines an initial hydroamination step with a subsequent asymmetric transfer hydrogenation (ATH). organic-chemistry.orgacs.org The synthesis begins with ether-containing aminoalkyne substrates, which undergo intramolecular hydroamination catalyzed by a bis(amidate)bis(amido)titanium precatalyst to form a cyclic imine intermediate. acs.orgubc.ca

This imine is then reduced in the same pot using the Noyori-Ikariya catalyst, RuCl(S,S)-Ts-DPEN, via asymmetric transfer hydrogenation. acs.orgacs.org This second step proceeds with very high enantioselectivity, affording chiral 3-substituted morpholines in good yields and with enantiomeric excesses typically exceeding 95%. acs.orgubc.ca Mechanistic studies suggest that hydrogen-bonding interactions between the oxygen atom in the substrate's backbone and the ligand of the ruthenium catalyst are critical for achieving high enantioselectivity. acs.orgorganic-chemistry.orgubc.ca This catalytic, atom-economical approach tolerates a wide range of functional groups and is a significant improvement over traditional, non-catalytic stepwise syntheses. acs.orgorganic-chemistry.org

Table 3: Enantioselective Synthesis of 3-Substituted Morpholines via Tandem Catalysis acs.orgorganic-chemistry.org Note: Data represents the outcomes of the one-pot tandem hydroamination/asymmetric transfer hydrogenation.

| Substrate R-Group | Product | Isolated Yield | Enantiomeric Excess (ee) |

|---|---|---|---|

| Phenyl | 3-Phenylmorpholine | 85% | 98% |

| 4-Fluorophenyl | 3-(4-Fluorophenyl)morpholine | 75% | 98% |

| 2-Thienyl | 3-(Thiophen-2-yl)morpholine | 80% | 98% |

| Cyclohexyl | 3-Cyclohexylmorpholine | 79% | 97% |

Reactivity and Mechanistic Investigations of 4 1 Phenylvinyl Morpholine

Enamine Reactivity and Transformation Pathways

Reactions with Sulfur- and Phosphorus-Substituted Fluoroalkylating Silicon Reagents

The enamine 4-(1-phenylvinyl)morpholine displays notable reactivity with various fluoroalkylating silicon reagents containing sulfur and phosphorus substituents. cas.cn Under acidic conditions, facilitated by hydrofluoric acid generated in situ from potassium hydrogendifluoride and trifluoroacetic acid, this enamine participates in fluoroalkylation reactions. cas.cn The reaction mechanism involves the initial interaction of the enamine with HF, leading to the formation of an equilibrium with the corresponding iminium ion. cas.cn This iminium species then reacts with the silicon reagent. cas.cn

For instance, the reaction of this compound with α-phenylthio and α-diethylphosphoryl substituted silicon reagents proceeds to yield α-functionalized products. cas.cn These reactions are typically conducted in acetonitrile (B52724) at room temperature. cas.cn The resulting products can be subsequently transformed; for example, the phenylthio group can be removed under radical conditions using tributyltin hydride. cas.cn

Table 1: Fluoroalkylation of this compound with Silicon Reagents

| Silicon Reagent | Product | Yield (%) |

| α-phenylthio-substituted silicon reagent | 4-{1-[Difluoro(phenylthio)methyl]cyclohexyl}morpholine | 85 |

| Data sourced from a study on fluoroalkylating silicon reagents. cas.cn |

Visible Light-Induced Intermolecular Addition Reactions

Under visible light irradiation, this compound can undergo intermolecular addition reactions with alkyl-bromocarboxylates. rsc.orgrsc.org This process, often facilitated by a photoredox catalyst, provides a pathway for the construction of γ-ketoesters. rsc.org The reaction is believed to proceed through the formation of radical intermediates. mdpi.com The enamine acts as a nucleophile in these transformations. rsc.org The use of visible light offers a milder alternative to traditional thermal methods and can lead to high yields of the desired products. rsc.orguantwerpen.beunina.it

Participation in Asymmetric Michael Additions and Stereochemical Control

This compound serves as a competent substrate in asymmetric Michael additions, a powerful carbon-carbon bond-forming reaction. nih.govresearchgate.net In the presence of a chiral catalyst, it can react with various Michael acceptors to produce chiral products with a high degree of stereocontrol. nih.gov For example, in a four-component reaction involving alcohols, diazoesters, and aldehydes, this compound acts as the enamine component. nih.govresearchgate.net The stereochemical outcome of these reactions is highly dependent on the catalyst and the reaction conditions. nih.govbeilstein-journals.org Computational studies have been used to understand the transition states and explain the observed diastereoselectivity and enantioselectivity. nih.gov The formation of specific stereoisomers is often rationalized by favorable non-covalent interactions in the transition state assembly. nih.gov

Table 2: Asymmetric Michael Addition involving this compound

| Catalyst System | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) |

| Chiral Phosphoric Acid (6b) and Diazoester (2a) | 94:6 | 92 |

| Chiral Phosphoric Acid (6b) and Diazoester (2b) | 83:17 | 21 |

| Chiral Phosphoric Acid (6c) and Diazoester (2a) | 84:16 | 6 |

| Data from a study on enantioselective four-component reactions. nih.gov |

Role as a Key Enamine Intermediate in Complex Synthetic Sequences

The reactivity of this compound makes it a valuable intermediate in multi-step synthetic sequences. nih.gov As an enamine, it can be readily formed from the corresponding ketone and morpholine (B109124) and can then participate in a variety of subsequent transformations. acs.org Its ability to act as a nucleophile allows it to be incorporated into complex molecules through reactions like the aforementioned Michael additions. nih.gov In these sequences, it can be part of a cascade or domino reaction, where multiple bonds are formed in a single operation. nih.gov For instance, it has been utilized in four-component reactions where it couples with in situ generated intermediates like iminium ions and enols, leading to the efficient construction of complex molecular architectures. nih.govresearchgate.net

Polymerization Behavior and Controlled Macromolecular Architectures

Living Anionic Copolymerization Studies

While 1,1-diphenylethylene (B42955) (DPE), a structurally related monomer, is known to be incapable of homopolymerization due to steric hindrance, it readily undergoes living anionic copolymerization with other monomers like styrene (B11656) and butadiene. acs.orgresearchgate.net This allows for the synthesis of copolymers with controlled sequences, such as alternating or telechelic structures. acs.orgresearchgate.net The principles of living anionic polymerization, which involve the absence of chain-terminating side reactions, enable the production of polymers with predictable molecular weights and narrow molecular weight distributions. libretexts.orguliege.beresearchgate.net Although direct studies on the living anionic copolymerization of this compound were not found in the provided search results, the behavior of its parent analogue, DPE, suggests that it could potentially be used in similar copolymerization strategies to introduce functional morpholine groups into polymer chains in a controlled manner. acs.orgresearchgate.net The reactivity of the monomer in such copolymerizations would be a key factor in determining the resulting copolymer sequence. acs.org

Steric Hindrance Effects on Homopolymerization

The ability of a monomer to undergo homopolymerization, the process of forming a polymer from a single type of monomer, is significantly influenced by its molecular structure. In the case of 1,1-disubstituted ethylenes like this compound, the presence of two bulky substituents on one of the vinyl carbons creates substantial steric hindrance. researchgate.netresearchgate.netacs.org

This steric crowding around the double bond makes it exceedingly difficult for the monomer to approach and add to a growing polymer chain of its own kind. The transition state required for the propagation step of homopolymerization would involve severe non-bonded interactions between the substituents of the incoming monomer and the terminal unit of the growing chain. Consequently, this compound, much like its well-studied analogue 1,1-diphenylethylene (DPE), is generally considered incapable of undergoing homopolymerization under typical anionic or radical polymerization conditions. researchgate.netresearchgate.netacs.org The energy barrier for this process is prohibitively high, effectively preventing the formation of a homopolymer.

Table 1: Steric Hindrance and Homopolymerization Capability

| Monomer | Substituents on Vinyl Carbon | Homopolymerization Capability | Primary Reason |

|---|---|---|---|

| Styrene | Phenyl, Hydrogen | Yes | Low steric hindrance |

| This compound | Phenyl, Morpholino | No | High steric hindrance researchgate.netresearchgate.netacs.org |

| 1,1-Diphenylethylene (DPE) | Phenyl, Phenyl | No | High steric hindrance researchgate.netresearchgate.netacs.org |

Mechanisms of Alternating Cross-Over Propagation

While this compound does not readily homopolymerize, it actively participates in copolymerization with other less sterically hindered monomers. This participation often proceeds through a specific mechanism known as alternating cross-over propagation, particularly in living anionic copolymerizations. researchgate.net

In this mechanism, the highly reactive carbanion of a comonomer, such as styryl anion, can readily add a molecule of this compound. This reaction is feasible because the styryl anion is relatively small. The addition results in a new propagating species where the carbanion is now on the carbon bearing the bulky phenyl and morpholino groups. This new anion is sterically hindered and also stabilized by the phenyl group.

Due to its steric bulk, this new terminal anion cannot add another molecule of this compound. However, it can easily react with the less hindered comonomer (e.g., styrene). This "cross-over" reaction regenerates the original, less hindered propagating anion. The repetition of this sequence—addition of this compound to the comonomer anion followed by the addition of the comonomer to the resulting bulky anion—leads to the formation of a copolymer with a perfectly or nearly perfectly alternating sequence of the two monomer units. researchgate.netacs.org

Table 2: Propagation Steps in Alternating Copolymerization

| Reaction Step | Reactants | Product | Feasibility |

|---|---|---|---|

| M1~- + M1 | Growing chain with M1 anion + Monomer M1 (e.g., Styrene) | M1-M1~- | High |

| M2~- + M2 | Growing chain with M2 anion + Monomer M2 (e.g., this compound) | M2-M2~- | Very Low (due to steric hindrance) researchgate.net |

| M1~- + M2 | Growing chain with M1 anion + Monomer M2 | M1-M2~- | High |

| M2~- + M1 | Growing chain with M2 anion + Monomer M1 | M2-M1~- | High (Cross-over propagation) researchgate.net |

Function as a Monomer Modifier in Anionic Polymerization

Beyond its role as a comonomer in alternating copolymerizations, this compound and similar 1,1-disubstituted ethylenes can function as monomer modifiers in anionic polymerization. rsc.org Their incorporation into a polymer chain can significantly alter the properties of the resulting material.

In living anionic polymerization, the addition of a small, controlled amount of this compound can be used to introduce specific functionalities or to alter the reactivity of the propagating chain end. For instance, adding a single unit of this compound to a living polystyryl anion "caps" the chain end with a bulky, less reactive anion. This technique can be employed to control the formation of block copolymers by preventing unwanted side reactions or by facilitating a clean initiation of a second monomer block.

Furthermore, the polarity of the polymerization solvent can influence the reactivity ratios and the resulting copolymer sequence. acs.org In the presence of polar modifiers like tetrahydrofuran (B95107) (THF), the nature of the ion pair at the propagating chain end can change, which in turn affects the kinetics of monomer addition and the microstructure of the polymer. rsc.org For diene monomers, for example, the addition of a modifier can alter the proportion of vinyl versus 1,4-addition. rsc.org While direct studies on this compound are limited, the principles derived from analogous systems suggest that it can be a valuable tool for tailoring polymer architecture and properties.

Applications of 4 1 Phenylvinyl Morpholine in Advanced Organic Synthesis and Polymer Science

Strategic Reagent in Organic Synthesis

In the field of organic synthesis, enamines are powerful intermediates known for their ability to act as nucleophiles, effectively serving as synthetic equivalents of enolates. mychemblog.com 4-(1-Phenylvinyl)morpholine, as an enamine derived from acetophenone (B1666503) and morpholine (B109124), exemplifies this reactivity and is a key reagent for specialized synthetic transformations.

The primary utility of this compound in synthesis lies in its capacity to facilitate the formation of new carbon-carbon (C-C) bonds through reactions with a variety of electrophiles. This reactivity is famously harnessed in the Stork enamine synthesis, a method for the α-alkylation and α-acylation of ketones. wikipedia.orgnrochemistry.com The enamine's structure, characterized by a carbon-carbon double bond conjugated with the nitrogen atom of the morpholine ring, results in increased electron density on the β-carbon, making it highly nucleophilic. fiveable.me

The table below summarizes the types of C-C bonds formed using this compound with various electrophiles, based on the principles of the Stork enamine reaction.

| Electrophile Class | Specific Example | Bond Type Formed | Final Product (after Hydrolysis) |

| Alkyl Halide | Benzyl (B1604629) Bromide | C(sp²)–C(sp³) | α-Benzyl Acetophenone |

| Acyl Halide | Acetyl Chloride | C(sp²)–C(sp²) | 1-Phenyl-1,3-butanedione |

| Michael Acceptor | Methyl Vinyl Ketone | C(sp²)–C(sp³) | 1-Phenyl-1,5-hexanedione |

| α-Halo Ketone | Bromoacetone | C(sp²)–C(sp³) | 1-Phenyl-1,4-pentanedione |

While the primary application focuses on C-C bond formation, the morpholine moiety itself contains heteroatoms (nitrogen and oxygen). The nitrogen atom in morpholine is generally less nucleophilic than in other cyclic amines like piperidine (B6355638) due to the electron-withdrawing inductive effect of the ring's oxygen atom. wikipedia.org However, the morpholine ring can still participate in reactions typical of secondary amines, although specific studies detailing C-heteroatom bond formation directly at the vinyl carbon of this particular enamine are less common.

Contribution to Catalytic Systems

The unique electronic and structural properties of this compound make it an interesting candidate for investigation in catalytic applications, particularly in reactions involving transition metals.

Hydrosilylation is a fundamental reaction in organosilicon chemistry, involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double bond (C=C). nih.gov This process is typically catalyzed by transition metal complexes, with platinum-based catalysts like Karstedt's catalyst being widely used. mdpi.com The general mechanism involves the oxidative addition of the Si-H bond to the metal center, followed by migratory insertion of the alkene and subsequent reductive elimination to form the final Si-C bond. mdpi.com

Within a catalytic hydrosilylation system, this compound could theoretically play two distinct roles:

As a Substrate: The molecule's terminal vinyl group (C=C) is susceptible to hydrosilylation. In the presence of a hydrosilane (e.g., triethoxysilane) and a suitable catalyst, the Si-H bond would add across the double bond, yielding a phenyl-morpholine-substituted organosilane. This approach is used to functionalize siloxane matrices with organic moieties. mdpi.com

As a Ligand/Modifier: The morpholine ring contains nitrogen and oxygen atoms that can act as ligands, coordinating to the metal center of the catalyst. Ligands play a crucial role in stabilizing the catalyst and modulating its activity and selectivity. While specific studies detailing the use of this compound as a primary ligand in hydrosilylation are not widely documented, morpholine and its derivatives are known to influence catalytic processes. nih.gov Its coordination could potentially alter the electronic properties of the metal catalyst, thereby affecting reaction rates and selectivity.

Functional Monomer for Controlled Polymer Synthesis

In polymer science, the design of monomers with specific functional groups is essential for creating materials with tailored properties. This compound serves as a functional monomer, containing a polymerizable vinyl group and pendant phenyl and morpholine groups that impart specific characteristics to the resulting polymer.

The presence of the vinyl group allows this compound to undergo polymerization. Through copolymerization with other vinyl monomers, its unique functional characteristics can be incorporated into a larger polymer chain. Techniques of controlled radical polymerization (CRP), such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are particularly relevant. sigmaaldrich.comnih.gov These methods allow for the synthesis of copolymers with well-defined compositions and controlled monomer sequences, which is crucial for dictating the final properties of the material. nih.gov

By copolymerizing this compound with common monomers, a wide range of functional materials can be accessed. For example, copolymerization with styrene (B11656) could enhance thermal stability, while copolymerization with acrylates or methacrylates could be used to tune the hydrophilicity and mechanical properties of the final polymer. researchgate.net

The table below outlines potential comonomers and the anticipated properties of the resulting copolymers.

| Comonomer | Potential Copolymer Property | Application Area |

| Styrene | Increased glass transition temperature (Tg), hydrophobicity | High-performance plastics, coatings |

| Methyl Methacrylate (MMA) | Tunable optical clarity and mechanical strength | Advanced optical materials |

| N-isopropylacrylamide (NIPAM) | Dual thermal and pH-responsiveness | Smart hydrogels, drug delivery systems |

| Acrylic Acid | Enhanced hydrophilicity, ion-exchange capacity | Membranes, superabsorbent materials |

The use of this compound as a monomer enables the design of functional polymers where the structure is precisely defined to achieve a specific purpose. mdpi.com The pendant functional groups play a critical role in determining the polymer's behavior.

Morpholine Group: This group can impart a degree of hydrophilicity and, due to the basic nitrogen atom, can introduce pH-responsiveness to the polymer. Polymers containing morpholine have been investigated for applications in smart hydrogels and drug delivery systems. nih.gov

Phenyl Group: The bulky and hydrophobic phenyl group adds rigidity to the polymer backbone, which can increase the material's glass transition temperature (Tg) and modify its solubility characteristics.

Through controlled polymerization techniques, it is possible to synthesize polymers with defined architectures, such as block copolymers or star polymers. sigmaaldrich.com For instance, a block copolymer containing a segment of poly[this compound] and a hydrophilic segment (e.g., poly(ethylene glycol)) could self-assemble in aqueous solutions to form micelles or other nanostructures, which are of interest for biomedical applications. mdpi.com The ability to create these well-defined structures is a hallmark of modern polymer chemistry, allowing for the development of advanced materials from functional monomers like this compound.

Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, researchers can map out the carbon-hydrogen framework of 4-(1-Phenylvinyl)morpholine.

Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the phenyl group, the vinyl group, and the morpholine (B109124) ring.

The aromatic protons of the phenyl group would typically appear as a multiplet in the range of δ 7.2-7.5 ppm. The two vinyl protons attached to the same carbon atom are expected to be non-equivalent and would likely appear as two distinct singlets or narrow doublets at approximately δ 4.2 and 4.7 ppm. The protons of the morpholine ring would show two characteristic triplets. The four protons on the carbons adjacent to the oxygen atom would be expected to resonate around δ 3.7 ppm, while the four protons on the carbons adjacent to the nitrogen atom would appear at a slightly upfield region, around δ 2.9 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenyl-H | 7.2-7.5 | Multiplet |

| Vinyl-H | ~4.2 and ~4.7 | Singlet/Doublet |

| Morpholine-H (O-CH₂) | ~3.7 | Triplet |

| Morpholine-H (N-CH₂) | ~2.9 | Triplet |

Note: These are predicted values based on the structure and data from similar compounds. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) is used to determine the carbon framework of a molecule. For this compound, the spectrum would show distinct signals for each unique carbon atom.

The carbon atoms of the phenyl ring would produce signals in the aromatic region of the spectrum, typically between δ 125 and 140 ppm. The quaternary carbon of the phenyl ring attached to the vinyl group would be found at the lower field end of this range. The two vinyl carbons would have characteristic shifts, with the carbon attached to the nitrogen (C=C-N) appearing around δ 150-160 ppm and the terminal vinyl carbon (=CH₂) resonating further upfield at approximately δ 90-100 ppm. The morpholine ring would exhibit two signals: one for the carbons adjacent to the oxygen atom (around δ 67 ppm) and another for the carbons adjacent to the nitrogen atom (around δ 50 ppm). nih.govchemicalbook.comresearchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbons | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Phenyl-C (quaternary) | ~138-142 |

| Phenyl-C | ~125-130 |

| Vinyl-C (C=C-N) | ~150-160 |

| Vinyl-C (=CH₂) | ~90-100 |

| Morpholine-C (O-CH₂) | ~67 |

| Morpholine-C (N-CH₂) | ~50 |

Note: These are predicted values based on the structure and data from similar compounds. Actual experimental values may vary.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of a compound's molecular mass, which can be used to determine its elemental formula. The molecular formula of this compound is C₁₂H₁₅NO. The calculated exact mass for the protonated molecule [M+H]⁺ would be used to confirm the compound's identity with high accuracy.

Table 3: Calculated Exact Mass for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₁₂H₁₆NO⁺ | 190.1226 |

While MALDI-TOF MS is not typically used for the analysis of small molecules like this compound itself, it is an invaluable tool for characterizing polymers that could be synthesized from it. If this compound were used as a monomer to create a polymer, MALDI-TOF MS could be employed to determine the polymer's molecular weight distribution, repeat unit mass, and end-group functionalities. rsc.orgchemsynthesis.com This soft ionization technique allows for the analysis of large macromolecules with minimal fragmentation. chemsynthesis.com The resulting spectrum would show a series of peaks, each corresponding to a different polymer chain length (n-mer), allowing for detailed analysis of the polymer's structure. rsc.org The ability to precisely identify end groups is a significant advantage of MALDI-TOF MS in polymer chemistry. chemsynthesis.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features.

Key expected peaks would include C-H stretching vibrations for the aromatic and vinyl groups (above 3000 cm⁻¹) and for the aliphatic morpholine ring (below 3000 cm⁻¹). A characteristic C=C stretching vibration for the vinyl group would be expected around 1620-1640 cm⁻¹. The aromatic phenyl ring would show C=C stretching bands in the 1450-1600 cm⁻¹ region. The C-N stretching of the tertiary amine in the morpholine ring would likely appear in the 1250-1020 cm⁻¹ range, and the C-O-C stretching of the ether linkage in the morpholine ring would be visible as a strong band around 1115 cm⁻¹.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic & Vinyl C-H Stretch | >3000 | Medium-Weak |

| Aliphatic C-H Stretch | <3000 | Medium |

| C=C Stretch (Vinyl) | 1620-1640 | Medium-Weak |

| C=C Stretch (Aromatic) | 1450-1600 | Medium |

| C-N Stretch (Tertiary Amine) | 1250-1020 | Medium |

| C-O-C Stretch (Ether) | ~1115 | Strong |

Note: These are predicted values based on typical functional group absorption ranges.

X-ray Crystallography for Solid-State Structural Determination of Related Compounds

While a specific single-crystal X-ray diffraction analysis for this compound is not extensively detailed in the surveyed literature, the solid-state structure can be inferred by examining the crystallographic data of its constituent moieties and closely related analogues. X-ray crystallography provides definitive proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. libretexts.orgacs.org This technique is crucial for understanding the conformation and packing of molecules in a crystal lattice.

The core structure of this compound combines a morpholine ring and a substituted vinyl group, forming an enamine. masterorganicchemistry.comwikipedia.org Crystallographic studies on related structures reveal key insights into the likely solid-state conformation of the target molecule.

Structural Insights from Morpholine and its Derivatives

Studies on other morpholine derivatives, such as 2-(morpholino)ethylammonium picrate (B76445) monohydrate, which crystallizes in a triclinic system, further illustrate the diverse packing arrangements the morpholine ring can adopt depending on its substituents and the presence of other interacting species.

Structural Insights from Enamines and Vinyl Compounds

Enamines, the functional group class to which this compound belongs, have characteristic structural features confirmed by X-ray crystallography. wikipedia.org The geometry around the C=C-N bond system is typically planar or nearly planar, a consequence of the sp² hybridization of the constituent atoms. This planarity is essential for the delocalization of the nitrogen lone pair into the pi-system of the double bond. wikipedia.org

The solid-state structure of analogous vinyl compounds, such as (E)-4-(1-naphthylvinyl)pyridine, has been elucidated via single-crystal X-ray diffraction. researchgate.net The analysis of this molecule and its coordination complexes reveals how intramolecular rotation and intermolecular forces, such as C-H···π interactions, dictate the crystal packing and can prevent olefin stacking. researchgate.net These findings suggest that in this compound, interactions involving the phenyl ring are likely to be significant in determining the supramolecular structure.

The crystal structure of venetoclax, a complex active pharmaceutical ingredient containing a morpholine ring and multiple aromatic systems, demonstrates the conformational flexibility of such molecules. mdpi.com Its crystal structure is stabilized by a variety of weak interactions, including C-H···O, C-H···π, and π···π stacking, which would also be expected to play a role in the crystal lattice of this compound. mdpi.com

Crystallographic Data of a Related Compound

To illustrate the type of data obtained from such an analysis, the crystallographic parameters for (E)-4-(1-naphthylvinyl)pyridine, a related arylvinyl compound, are presented below.

| Parameter | (E)-4-(1-naphthylvinyl)pyridine |

| Chemical Formula | C₁₇H₁₃N |

| Formula Weight | 231.29 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 14.893(6) |

| c (Å) | 8.571(3) |

| β (°) ** | 108.834(7) |

| Volume (ų) ** | 1222.1(8) |

| Z | 4 |

| Reference | researchgate.net |

Future Research Trajectories and Interdisciplinary Perspectives

Development of Green and Sustainable Synthetic Routes

The future of synthesizing 4-(1-Phenylvinyl)morpholine is intrinsically linked to the principles of green chemistry. Current research for related morpholine (B109124) compounds focuses on moving away from traditional methods that are often inefficient and generate significant waste. organic-chemistry.org A promising future direction involves the adoption of redox-neutral protocols that utilize inexpensive and readily available reagents. organic-chemistry.orgnih.gov

Key areas for development include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, minimizing waste.

Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, supercritical fluids, or bio-derived solvents.

Catalytic Processes: Shifting from stoichiometric reagents to catalytic amounts of highly efficient and recyclable catalysts to reduce waste and energy consumption.

Renewable Feedstocks: Exploring the use of renewable resources as starting materials for the synthesis of the morpholine or phenylvinyl moieties.

Recent advancements in the synthesis of morpholines highlight a one or two-step, redox-neutral protocol using reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide. nih.govchemrxiv.orgchemrxiv.org This approach is noted for its high yields and scalability, offering a significant improvement over traditional multi-step methods that often involve toxic reagents and generate substantial waste. organic-chemistry.orgchemrxiv.org Adapting such methodologies for the large-scale production of this compound could represent a significant step towards a more sustainable chemical industry.

Advanced Mechanistic Studies Employing In-Situ Spectroscopic Techniques

A thorough understanding of the reaction mechanism for the formation of this compound is crucial for optimizing its synthesis and exploring its reactivity. Future research will increasingly rely on advanced in-situ spectroscopic techniques to monitor reaction progress in real-time, providing detailed kinetic and mechanistic data.

Enamine formation, the key process in synthesizing this compound from a ketone and a secondary amine, involves several equilibrium steps and potentially unstable intermediates. acs.org Techniques such as in-situ Infrared (IR) spectroscopy (ReactIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for elucidating these complex reaction pathways. acs.orgacs.org

| Spectroscopic Technique | Information Gained | Relevance to this compound Synthesis |

| In-Situ IR (ReactIR) | Real-time concentration profiles of reactants, intermediates, and products. Identification of transient species. acs.org | Elucidating the kinetics of iminium ion formation and subsequent deprotonation to the enamine. |

| In-Situ NMR | Structural characterization of intermediates. acs.org Conformational analysis of the enamine product. | Determining the structure of elusive intermediates and understanding the stereochemistry of the final product. |

| Raman Spectroscopy | Monitoring the disappearance of starting materials (e.g., C=O stretch of a ketone) and the appearance of products. researchgate.net | Providing kinetic data and determining reaction rate constants under various conditions. researchgate.net |

By applying these techniques, researchers can gain precise insights into the rate-determining steps, the influence of catalysts, and the effect of reaction conditions on the yield and selectivity of this compound synthesis. acs.org

Exploration of Novel Catalytic Applications and Reagent Design

The structure of this compound, an enamine, suggests its potential utility in organocatalysis. Enamines are known nucleophiles that can participate in a variety of carbon-carbon bond-forming reactions. masterorganicchemistry.commakingmolecules.com While morpholine-based enamines have historically been considered less reactive than their pyrrolidine-based counterparts, recent studies have shown that appropriately designed morpholine catalysts can be highly efficient. nih.govfrontiersin.org

Future research will likely explore the use of this compound and its derivatives in several catalytic contexts:

Asymmetric Organocatalysis: Designing chiral variants of this compound to catalyze stereoselective reactions, such as Michael additions or aldol (B89426) reactions. makingmolecules.comnih.gov

Enamine Catalysis: Utilizing the nucleophilic character of the enamine's alpha-carbon to react with various electrophiles, providing access to complex molecular architectures. frontiersin.org

Ligand in Metal Catalysis: Investigating the morpholine nitrogen or the phenylvinyl π-system as potential coordinating sites for transition metals, creating novel catalysts for reactions like cross-coupling or hydrogenation.

The low reactivity often associated with morpholine enamines, attributed to the electron-withdrawing effect of the oxygen atom and the pyramidalization of the nitrogen, presents a challenge that can be overcome with strategic catalyst design. nih.govfrontiersin.org For instance, introducing specific substituents on the morpholine or phenyl ring could modulate the electronic properties and steric environment, enhancing catalytic activity and selectivity. nih.gov

Integration of Computational Methods for Predictive Design and Discovery

Computational chemistry offers powerful tools to accelerate the discovery and optimization of synthetic routes and applications for this compound. In silico methods can predict molecular properties, model reaction mechanisms, and screen for potential catalytic activity, thereby guiding experimental work and reducing the need for extensive trial-and-error. beilstein-journals.orgnih.gov

Key computational approaches and their potential applications are summarized below:

| Computational Method | Application to this compound | Expected Outcome |

| Density Functional Theory (DFT) | Calculating transition state energies for synthetic pathways. acs.org Analyzing the electronic structure and nucleophilicity of the enamine. | Rationalizing reaction outcomes, predicting selectivity, and understanding the factors that govern reactivity. nih.govacs.org |

| Molecular Docking | Simulating the interaction of this compound-based catalysts with substrates in a reaction's transition state. | Predicting the binding modes and affinities, which is crucial for designing highly selective catalysts. beilstein-journals.org |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating structural features of derivative compounds with their predicted catalytic activity or other properties. | Developing predictive models to guide the design of new, more effective reagents and catalysts. nih.gov |

| Virtual Screening | Searching large chemical libraries for molecules that could be synthesized from or react with this compound for specific applications. nih.gov | Identifying novel starting materials or potential products in drug discovery or materials science. scienceopen.com |

By combining computational predictions with empirical data, researchers can develop a deeper understanding of the chemical behavior of this compound. This synergy will be instrumental in designing novel, efficient catalysts and synthetic methods, paving the way for new applications. nih.govscienceopen.com

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(1-Phenylvinyl)morpholine, and how can reaction conditions be systematically varied to improve yield?

- Answer: A common synthesis involves refluxing acetophenone, morpholine, and toluene-p-sulfonic acid in toluene at 150°C for 10 hours, yielding 55% of the product as a colorless oil . To optimize, researchers can adjust catalyst loading (e.g., acid concentration), solvent polarity, or reaction duration. Monitoring reaction progress via thin-layer chromatography (TLC) and isolating byproducts through column chromatography or recrystallization can refine purity. Comparative studies using alternative catalysts (e.g., Lewis acids) may also enhance efficiency.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are data interpreted?

- Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical. For example, ¹H NMR in CDCl₃ reveals distinct signals: δ 2.81–2.84 ppm (morpholine protons), δ 4.19/4.32 ppm (vinyl protons), and δ 7.23–7.47 ppm (aromatic protons) . Mass spectrometry (MS) confirms molecular weight (e.g., exact mass: 215.188529 g/mol). Cross-referencing with published data ensures structural fidelity. Infrared (IR) spectroscopy can further validate functional groups like the vinyl-morpholine linkage.

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Answer: Based on analogous morpholine derivatives, use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Avoid inhalation of vapors by working in a fume hood. Store in sealed containers away from oxidizers and ignition sources. In case of spills, absorb with inert materials (e.g., vermiculite) and dispose following hazardous waste regulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or physicochemical properties of this compound across studies?

- Answer: Discrepancies may arise from variations in starting material purity, reaction scale, or analytical methods. Reproducing experiments under controlled conditions (e.g., standardized catalyst batches) and employing high-resolution techniques like gas chromatography-mass spectrometry (GC-MS) can identify impurities. Collaborative interlaboratory studies and meta-analyses of published data may isolate critical variables (e.g., solvent choice) affecting outcomes .

Q. What computational strategies predict the reactivity of this compound in organic transformations, such as cycloadditions or nucleophilic substitutions?

- Answer: Density Functional Theory (DFT) calculations can model electron density distribution, frontier molecular orbitals (HOMO/LUMO), and transition states. For example, DFT studies on similar morpholine derivatives elucidate regioselectivity in Diels-Alder reactions . Molecular docking simulations may predict binding affinities if the compound interacts with biological targets (e.g., enzymes implicated in cancer pathways) .

Q. What experimental approaches elucidate the mechanism of this compound in [4+2] cycloaddition reactions?

- Answer: Kinetic studies (e.g., variable-temperature NMR) and isotopic labeling (e.g., ¹³C tracing) can track bond formation. For example, reactivity with sulfonylbutadienes (as in related enamine systems) may involve stepwise vs. concerted pathways . Monitoring intermediates via time-resolved spectroscopy or X-ray crystallography provides mechanistic clarity.

Q. How can the pharmacological potential of this compound be evaluated in vitro and in silico?

- Answer: Conduct enzyme inhibition assays (e.g., kinase or protease targets) to identify bioactivity. Cell-based assays (e.g., cytotoxicity or anti-inflammatory screens) validate therapeutic potential. Pharmacokinetic properties (e.g., metabolic stability) can be assessed using liver microsomes or recombinant cytochrome P450 enzymes . In silico ADMET (absorption, distribution, metabolism, excretion, toxicity) models predict drug-likeness and guide structural optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.